REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1.[Mg].C1C(C(O[O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=O)=CC=CC=1.Cl>O1CCCC1>[C:21]([O:20][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1)([CH3:24])([CH3:23])[CH3:22]
|
Name
|
|
Quantity
|
62.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1C(=O)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
There was added dropwise
|
Type
|
CUSTOM
|
Details
|
of dry
|
Type
|
CUSTOM
|
Details
|
The exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
by external cooling
|
Type
|
CUSTOM
|
Details
|
the temperature below 60° C
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature between 0° C. and 5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
to rise to 25° C.
|
Type
|
STIRRING
|
Details
|
with stirring over the course of 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
ADDITION
|
Details
|
was then poured into 1000 ml
|
Type
|
CUSTOM
|
Details
|
The oil which formed
|
Type
|
EXTRACTION
|
Details
|
was extracted from the aqueous solution with 200 ml
|
Type
|
WASH
|
Details
|
The ether layers were washed twice with a 10% aqueous sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the ether removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
ADDITION
|
Details
|
To the pale-yellow oil which remained was added a small amount of ionol as an inhibitor
|
Type
|
DISTILLATION
|
Details
|
the product fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC1=CC=C(C=C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |